NSC308848

Description

Structure

3D Structure

Properties

IUPAC Name |

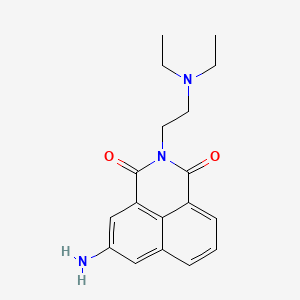

5-amino-2-[2-(diethylamino)ethyl]benzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-3-20(4-2)8-9-21-17(22)14-7-5-6-12-10-13(19)11-15(16(12)14)18(21)23/h5-7,10-11H,3-4,8-9,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFFNSUDGUZZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219563 | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69408-82-8 | |

| Record name | NSC-308848 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069408828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC308848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 5-amino-2-(2-(diethylamino)ethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69408-82-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-2-(2-(DIETHYLAMINO)ETHYL)-1H-BENZ(DE)ISOQUINOLINE-1,3(2H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64M3VNL7T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Structural Design for Nsc308848 and Its Analogs

Methodologies for Chemical Synthesis of NSC308848 and Related Scaffolds

Chemical synthesis involves the construction of complex molecules from simpler precursors through a series of controlled reactions. britannica.com For this compound, which contains a 1H-benzo[de]isoquinoline-1,3(2H)-dione core structure, synthetic methodologies would focus on building this polycyclic system and attaching the 5-amino and 2-(2-(diethylamino)ethyl) substituents. While specific detailed synthetic routes for this compound were not extensively detailed in the search results, the synthesis of organic molecules with polycyclic structures often involves reactions such as cyclizations, condensations, and functional group interconversions. britannica.com

The synthesis of related scaffolds and analogs would involve similar chemical transformations, potentially varying the starting materials or reaction conditions to introduce different substituents or modify the core structure. For instance, research on nucleoside analogs highlights various chemical synthesis approaches to modify the furanose ring or nucleobases to generate compounds with altered biological activities. mdpi.comnih.gov These methods often involve converting functional groups and forming new chemical bonds through a sequence of reactions. britannica.com

Principles of Diversity-Oriented Synthesis and Chemical Library Generation for this compound Derivatives

Diversity-Oriented Synthesis (DOS) is a strategy aimed at generating collections of structurally diverse compounds from relatively simple building blocks through the use of complexity-generating reactions. scispace.comsouralgroup.comfrontiersin.org This approach is distinct from traditional target-oriented synthesis, focusing on exploring chemical space broadly to discover molecules with novel properties. scispace.comfrontiersin.org

For this compound derivatives, DOS could be applied to create libraries of analogs by varying the substituents on the benzo[de]isoquinoline core or the diethylaminoethyl side chain. This might involve using a common scaffold and appending diverse functional groups through parallel synthesis or employing a sequence of reactions that can lead to different structural outcomes depending on the starting materials or conditions. souralgroup.com The goal is to generate a wide array of related molecules to systematically investigate the impact of structural changes on biological activity or other properties. scispace.comfrontiersin.org

Chemical library generation, often coupled with DOS, involves the creation of collections of compounds for screening purposes. nih.govchemrxiv.orghapres.comwikipedia.org These libraries can range in size and structural complexity. nih.govhapres.com Approaches to generating large chemical libraries include using pre-validated reaction sequences with available starting materials to ensure a high synthesis success rate. nih.gov DNA-encoded chemical libraries (DECLs) represent a technology for generating and screening vast collections of small molecules by conjugating them to DNA fragments that serve as identification barcodes. wikipedia.orgethz.ch While the specific application of DECLs to this compound was not found, the principles of generating diverse chemical libraries are relevant to creating collections of this compound analogs for research.

Targeted Structural Modifications for Modulating Biological Activity

Targeted structural modifications involve making specific changes to a molecule's structure with the aim of altering or improving its biological activity, selectivity, or pharmacokinetic properties. For this compound, which has shown activity in biological assays core.ac.uknih.govnih.govnih.govmedchemexpress.comnih.govmdpi.comfrontiersin.orgresearchgate.nettandfonline.com, structural modifications could be made to the benzo[de]isoquinoline core, the amino group, or the diethylaminoethyl chain.

Research on this compound has indicated that it interferes with the DNA-binding activity of Myc family proteins. medchemexpress.commdpi.comfrontiersin.orgtandfonline.com Structural modifications could be designed to enhance this interaction, improve binding specificity, or alter the compound's cellular uptake or metabolism. Studies on other compounds targeting similar pathways, such as inhibitors of Myc-Max dimerization, have involved chemical modifications to improve efficacy and cell penetration. nih.gov

The process of targeted structural modification often involves structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is measured to understand how specific structural features influence activity. asm.org This can guide the design of new analogs with improved properties. For example, modifying functional groups or introducing bioisosteric replacements can impact binding affinity and pharmacological profiles. researchgate.net

Chemoenzymatic and Biosynthetic Approaches in Compound Generation

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity and efficiency of enzymatic transformations. rug.nlnih.govresearchgate.netnih.gov This approach can be particularly useful for synthesizing complex molecules or introducing specific stereocenters that are difficult to achieve through purely chemical means. rug.nlresearchgate.net Enzymes can catalyze a wide range of reactions, including oxidations, reductions, and the formation of new carbon-carbon bonds, often under mild conditions. rug.nl

Biosynthetic approaches involve utilizing biological systems, such as microorganisms or plants, to produce chemical compounds. This can involve harnessing natural metabolic pathways or engineering these pathways to produce desired molecules or their precursors. core.ac.uk While the primary synthesis of this compound is likely chemical, the potential for using enzymatic steps within a synthetic route (chemoenzymatic) or exploring potential biosynthetic routes for related natural product-inspired scaffolds exists. nih.govresearchgate.net Research in chemoenzymatic synthesis has demonstrated its utility in preparing complex molecules, including natural products and their analogs, by integrating enzymatic steps into chemical synthesis routes. nih.govresearchgate.net

The generation of compounds through chemoenzymatic or biosynthetic methods can complement purely chemical synthesis by providing access to a greater diversity of structures or enabling more sustainable and efficient production routes. rug.nlnih.gov

Elucidation of the Molecular Mechanism of Action of Nsc308848

Target Identification Approaches for NSC308848

Identifying the specific molecular targets of a small molecule like this compound is a critical step in understanding its mechanism of action. While the initial identification of this compound may have stemmed from cellular screens, subsequent studies have aimed to dissect its interactions at the molecular level. Various approaches can be employed for target identification of bioactive compounds, although the specific methods used for the initial discovery of this compound's primary target are not explicitly detailed in the provided search results. However, research has clearly established its interaction with the Myc pathway. uniprot.orgproteomicsdb.org

Direct Biochemical Affinity Purification Strategies

Direct biochemical affinity purification strategies are commonly used to isolate proteins that bind to a specific small molecule. This involves immobilizing the small molecule on a solid support and using it as bait to capture interacting proteins from cell lysates. While the provided information does not explicitly state that affinity purification was used to identify this compound's targets, such methods are relevant in the broader context of identifying proteins that interact with small molecules, particularly in the study of protein-protein or protein-DNA interactions which are central to the Myc pathway targeted by this compound.

Genetic Interaction and Perturbation Studies

Genetic interaction and perturbation studies involve altering gene expression or function to understand the role of genes and pathways in a biological process and how they are affected by a compound. The research on this compound has frequently utilized cell lines with perturbed Myc expression, such as MYCN overexpressing neuroblastoma cells and human conditional B cell lines with controllable c-Myc overexpression. Studies showing that this compound induces apoptosis in a Myc-dependent manner and inhibits Myc-induced cellular transformation, particularly in Myc-overexpressing cells, demonstrate the utility of genetic perturbations in linking this compound's activity to the Myc pathway. Genetic interaction mapping, in general, can reveal functional relationships between genes and how these relationships are modulated by the presence of a small molecule.

Understanding Phenotypic Changes Induced by this compound in Biological Systems

The molecular interactions of this compound translate into observable phenotypic changes in biological systems, particularly in cells where the Myc pathway is active or deregulated. A key phenotypic effect of this compound is the induction of apoptosis. uniprot.orgfn-test.comproteomicsdb.org This apoptotic effect is described as Myc-dependent, meaning that cells with elevated Myc levels are particularly sensitive to this compound-induced cell death. uniprot.orgproteomicsdb.org

In addition to inducing apoptosis, this compound has been shown to inhibit cellular transformation driven by Myc. This highlights its potential to reverse or suppress the oncogenic effects of deregulated Myc expression. The observed decrease in Myc protein levels following this compound treatment is likely a contributing factor to these anti-proliferative and pro-apoptotic phenotypes in Myc-driven contexts.

Studies in MYCN overexpressing neuroblastoma cells have demonstrated that this compound treatment causes cells to round up and detach, and it induces significantly higher levels of apoptosis compared to control cells. This provides concrete evidence of the phenotypic consequences of this compound's molecular actions in a relevant biological model.

Pathway Deconvolution and Biological Network Analysis

This compound's primary known molecular target is the Myc pathway, a complex network of transcriptional regulators that plays a central role in various cellular processes, including proliferation, differentiation, and apoptosis. uniprot.org By interfering with the DNA-binding activity of Myc family proteins and reducing Myc protein levels, this compound disrupts the normal functioning of this critical pathway. uniprot.orgproteomicsdb.org

The Myc network involves the formation of dimers, such as Myc/Max, which bind to specific DNA sequences to regulate target gene expression. This compound's interference with these DNA interactions directly impacts the transcriptional programs controlled by Myc. uniprot.orgproteomicsdb.org

Investigation of Biological Activity of Nsc308848 Through in Vitro Assays

Cell-Based Assays for Characterizing NSC308848 Effects

Cell-based assays are fundamental in early-stage drug discovery to understand a compound's effect on cellular processes.

High-Throughput Screening (HTS) in Relevant Biological Systems

High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds for their biological activity against a specific target or pathway. Automated systems are used to test compound libraries for effects such as enzyme inhibition or cell viability. A thorough search did not yield any published studies indicating that this compound has been identified as a "hit" from an HTS campaign or has been included in a publicly detailed screening library for a specific biological system.

Evaluation in Specific Cell Line Panels (e.g., NCI60 Panel for NSC Compounds)

The NCI-60 Human Tumor Cell Lines Screen is a pivotal tool used by the NCI since the 1990s to profile the anticancer activity of compounds. hufriedygroup.com This panel consists of 60 different human cancer cell lines representing nine tissue types, including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system. mdpi.com Compounds are tested over a 5-log concentration range to determine their patterns of growth inhibition. mdpi.com This data helps in identifying potential mechanisms of action by comparing the compound's activity "fingerprint" with those of known anticancer agents through algorithms like COMPARE. mdpi.com

Despite this compound being an NCI-designated compound, its specific growth inhibition data from the NCI-60 screen is not available in publicly accessible databases or scientific literature. Therefore, a data table of its activity profile, including GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) values across the 60 cell lines, cannot be generated.

Assays for Modulating Specific Biological Processes (e.g., cell growth, proliferation, apoptosis)

Further characterization of a compound's activity involves specific assays to measure its impact on fundamental cellular processes.

Cell Growth and Proliferation Assays: These assays, such as the Sulforhodamine B (SRB) assay used in the NCI-60 screen, quantify the number of living cells after exposure to a compound to determine its cytostatic or cytotoxic effects.

Apoptosis Assays: These methods detect programmed cell death, a desirable outcome for anticancer agents. Techniques include TUNEL staining or flow cytometry to measure markers of apoptosis like caspase activation or DNA fragmentation.

No specific studies were found that investigated the effect of this compound on cell growth, proliferation, or the induction of apoptosis in any particular cell line.

In Vitro Enzyme Activity Modulation and Inhibition Studies

Enzymes are common drug targets. nih.gov In vitro assays are used to screen compounds for their ability to inhibit or modulate the activity of specific enzymes, which can reveal their mechanism of action. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine parameters like the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). No data is available that links this compound to the inhibition or modulation of any specific enzyme.

Receptor Binding and Ligand Interaction Assays

These assays determine if a compound can bind to a specific cellular receptor, which is often the first step in a biological response. Radioligand binding assays, for example, measure the affinity of a compound for a receptor by competing with a known radioactive ligand. A search of the literature did not uncover any studies profiling the receptor binding activity of this compound.

Reporter Gene Assays for Specific Pathway Activation or Repression

Reporter gene assays are used to monitor the activity of a specific signaling pathway within a cell. In these assays, a reporter gene (like luciferase) is placed under the control of a DNA response element that is activated by a transcription factor from the pathway of interest. Changes in the reporter signal in the presence of a compound indicate that it is modulating the pathway. There are no published reports of this compound being tested in reporter gene assays for its effect on any specific cellular signaling pathway.

Structure Activity Relationship Sar Studies for Nsc308848 Analogs

Principles and Methodologies of Structure-Activity Relationship Analysis for NSC308848 Series

No specific studies outlining the principles and methodologies employed for the SAR analysis of this compound analogs were found.

Identification of Key Structural Features and Pharmacophores for Desired Biological Activity

There is no available information identifying the key structural features or pharmacophores of this compound analogs responsible for their biological activity.

Impact of Targeted Chemical Modifications on Biological Potency and Selectivity

Research detailing the synthesis of this compound analogs and the impact of targeted chemical modifications on their biological potency and selectivity could not be located.

SAR Landscape Analysis and Predictive Modeling Techniques

No publications were identified that describe the application of SAR landscape analysis or predictive modeling techniques to the this compound series.

A table of mentioned compounds cannot be generated as no specific analogs or related compounds of this compound were discussed in the available literature.

Computational Chemistry and Cheminformatics Approaches in Nsc308848 Research

Molecular Modeling and Dynamics Simulations of NSC308848 Interactions

Molecular modeling serves as a foundational approach to understanding the three-dimensional structure of a compound like this compound and its potential interactions with biological macromolecules. nih.gov This technique would involve the creation of a computational model of this compound to predict its conformational preferences and physicochemical properties.

Following initial modeling, molecular dynamics (MD) simulations could offer profound insights into the dynamic behavior of this compound when interacting with a target protein over time. nih.govrutgers.edunih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a view of the conformational changes, stability of the ligand-protein complex, and the energetics of binding. rutgers.edunih.gov For this compound, an MD simulation would typically involve placing the molecule in a simulated physiological environment with its target protein to observe the stability of their interaction, identify key amino acid residues involved in binding, and calculate binding free energies. nih.gov While this is a standard and powerful technique, specific MD simulation studies detailing the interactions of this compound have not been identified in a comprehensive search of scientific literature.

Ligand-Based Design Strategies

Ligand-based drug design strategies are employed when the three-dimensional structure of the target protein is unknown, relying instead on the information from a set of molecules known to be active.

Pharmacophore Elucidation for this compound Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, this would involve analyzing its structure and potentially a series of its active analogs to define the key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic features crucial for its activity. nih.gov This pharmacophoric model would then serve as a 3D query for searching for new, structurally diverse compounds with the potential for similar biological activity.

Virtual Screening Based on Pharmacophore Models

Once a pharmacophore model for this compound's activity is established, it can be used in virtual screening campaigns. nih.govnih.govresearchgate.net This process involves computationally searching large databases of chemical compounds to identify molecules that match the defined 3D arrangement of pharmacophoric features. nih.govchemrxiv.org The hits from this screening would be prioritized for further computational analysis or experimental testing.

Structure-Based Design Strategies

When the 3D structure of the biological target of this compound is available, structure-based design strategies offer a more direct approach to inhibitor development.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemrxiv.orgnih.gov In the context of this compound, docking simulations would be performed to place the molecule into the binding site of its target protein. nih.govchemrxiv.org The results would be scored based on binding affinity, allowing for the prediction of the most likely binding pose. chemrxiv.org Subsequent analysis of the docked complex would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of this compound. nih.govresearchgate.net

Below is a hypothetical data table illustrating the type of information that would be generated from a molecular docking study of this compound with a target protein.

| Parameter | Value |

| Target Protein | [Hypothetical Target Name] |

| Binding Site Residues | [List of Amino Acids] |

| Docking Score (kcal/mol) | [e.g., -9.5] |

| Hydrogen Bonds | [e.g., ASN142, GLU166] |

| Hydrophobic Interactions | [e.g., MET49, LEU167] |

De Novo Design Approaches for Novel this compound Analogs

De novo design involves the computational creation of novel molecular structures from scratch that are predicted to have desirable properties. nih.govmdpi.comnih.gov Starting with the binding site of this compound's target, algorithms can be used to build new molecules, atom by atom or fragment by fragment, that are optimized for shape and chemical complementarity to the binding pocket. youtube.comyoutube.com This approach could lead to the design of entirely new chemical scaffolds that retain the key binding interactions of this compound but possess improved potency, selectivity, or pharmacokinetic properties.

The following table outlines a conceptual workflow for the de novo design of this compound analogs.

| Step | Description |

| 1. Binding Site Identification | Analysis of the target protein to define the active site pocket. |

| 2. Fragment Placement | Placing small molecular fragments that can form favorable interactions within the pocket. |

| 3. Molecule Growth/Linking | Growing new chemical structures from the initial fragments or linking them together. |

| 4. Scoring and Ranking | Evaluating the designed molecules based on predicted binding affinity and drug-like properties. |

| 5. Synthesis and Testing | Prioritizing the most promising designs for chemical synthesis and experimental validation. |

While these computational methodologies represent the state-of-the-art in drug discovery and design, their specific application to this compound is not detailed in the available scientific literature. The frameworks described here provide a roadmap for how such computational studies could be conducted to further investigate the therapeutic potential of this compound and its derivatives.

Data Mining and Predictive Analytics for this compound Analog Libraries

Computational chemistry and cheminformatics have emerged as indispensable tools in modern drug discovery, offering powerful methodologies to navigate the vast chemical space and accelerate the identification of promising therapeutic agents. Within the research landscape of the chemical compound this compound and its analogs, data mining and predictive analytics represent a critical frontier. These approaches leverage statistical techniques and machine learning algorithms to extract meaningful patterns from large datasets of chemical structures and associated biological activities. The overarching goal is to construct robust predictive models that can guide the design and synthesis of novel this compound analogs with enhanced potency and desired pharmacological profiles.

The application of data mining in the context of this compound research involves the systematic collection and curation of data for libraries of its analogs. This foundational step includes compiling structural information, typically represented as molecular descriptors, alongside experimental data on their biological effects, such as anticancer activity. Molecular descriptors quantify various physicochemical properties of the molecules, including topological, electronic, and steric features.

Predictive analytics builds upon this curated data to develop quantitative structure-activity relationship (QSAR) models. These models aim to establish a mathematical correlation between the molecular descriptors of the NSC30884-8 analogs and their observed biological activities. By identifying the key structural features that positively or negatively influence the desired therapeutic effect, QSAR models can be employed to virtually screen large libraries of hypothetical or yet-to-be-synthesized analogs. This in silico screening process allows researchers to prioritize the most promising candidates for synthesis and experimental testing, thereby optimizing resources and expediting the discovery pipeline.

Another significant facet of predictive analytics in this compound research is the development of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. By analyzing the structures of known active this compound analogs, computational methods can generate a consensus pharmacophore model. This model serves as a 3D query to search virtual compound databases for novel scaffolds that fit the pharmacophoric requirements, potentially leading to the discovery of new classes of compounds with similar biological activity.

The iterative nature of this process, where predictions from computational models are validated through experimental testing and the new data is used to refine the models, creates a powerful feedback loop for lead optimization. While specific, detailed research findings and comprehensive data tables on the application of data mining and predictive analytics exclusively to this compound analog libraries are not extensively available in the public domain, the principles of these computational approaches are well-established in the broader field of anticancer drug discovery. The continued application of these sophisticated in silico techniques holds significant promise for the rational design and development of the next generation of this compound-based therapeutic agents.

Advanced Analytical Methodologies for Studying Nsc308848 in Biological Systems

Chromatographic Techniques for Separation and Quantification of NSC308848

Chromatographic techniques are indispensable for isolating and quantifying specific analytes from complex mixtures such as blood, plasma, urine, and tissue homogenates. nih.govrsc.org The choice between liquid and gas chromatography is primarily dictated by the physicochemical properties of the analyte, such as its volatility, polarity, and thermal stability. rsc.orgthermofisher.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone of bioanalysis, particularly for compounds that are non-volatile, polar, or thermally labile. nih.gov It is one of the most common techniques for the analysis of drugs and their metabolites in biological fluids. nih.gov An HPLC method for this compound would involve separating the compound from endogenous matrix components on a stationary phase, with a liquid mobile phase carrying the sample through the column. nih.gov Reversed-phase HPLC, which uses a nonpolar stationary phase and a polar mobile phase, is the most common mode for pharmaceutical analysis. nih.gov Detection is typically achieved using ultraviolet (UV) absorbance, fluorescence, or, for ultimate sensitivity and specificity, mass spectrometry. nih.gov The developed method would be validated to ensure it is sensitive, specific, and reproducible for quantifying this compound concentrations in biological samples.

Interactive Table 1: Illustrative HPLC-UV Parameters for Small Molecule Quantification in Human Plasma

This table presents a hypothetical set of parameters and is for illustrative purposes only, as specific methods for this compound have not been published.

| Parameter | Value/Description | Purpose |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Separation of the analyte from matrix components based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase, provides protons for ionization if coupled to MS. |

| Mobile Phase B | Acetonitrile | Organic component, elutes the analyte from the column. |

| Gradient | 5% B to 95% B over 5 minutes | A time-programmed change in mobile phase composition to ensure elution of all components. |

| Flow Rate | 0.4 mL/min | Controls the speed of separation and analysis time. |

| Column Temp. | 40 °C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

| Injection Vol. | 5 µL | The amount of prepared sample introduced into the system. |

| UV Detector | Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths to detect and quantify the analyte. |

| Wavelength | 254 nm (Hypothetical) | The specific wavelength at which the analyte shows maximum absorbance. |

Gas Chromatography (GC) is a powerful analytical technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. youtube.com Its application to the analysis of this compound would depend on the compound's ability to be vaporized without decomposition. thermofisher.com In many bioanalytical applications, GC is used to detect drugs, toxicants, and various metabolites in biological specimens. thermofisher.comomicsonline.org For non-volatile compounds, a chemical derivatization step is often required to convert the analyte into a more volatile derivative suitable for GC analysis. scispace.com The separated compounds are typically detected using a Flame Ionization Detector (FID) or, more commonly, a mass spectrometer (MS). youtube.com

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. springernature.comspringernature.com It is prized for its exceptional sensitivity and specificity, allowing for the detection and identification of compounds at very low concentrations. rsc.org When coupled with a chromatographic separation technique, it provides a robust platform for both qualitative and quantitative analysis in complex biological samples. springernature.comspringernature.com

The hyphenation of chromatography with mass spectrometry (LC-MS and GC-MS) creates a formidable tool for identifying and characterizing analytes in biological matrices. springernature.comijper.org

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is highly versatile and suitable for a broad range of compounds, particularly the polar and non-volatile molecules common in pharmaceutical research. rsc.orgnih.gov In this technique, HPLC separates the compound of interest from the biological matrix. rsc.org The analyte is then ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. In a tandem MS system (MS/MS), a specific ion corresponding to the analyte is selected, fragmented, and the resulting fragment ions are detected. researchgate.net This process provides a highly specific "fingerprint" for the compound, enabling confident identification and quantification even in a complex biological background. researchgate.netjfda-online.com

GC-MS: Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile compounds. shimadzu.com.sg After separation by GC, the analytes enter the MS, where they are typically ionized by electron impact (EI). youtube.com This high-energy ionization method causes reproducible fragmentation of the molecule. The resulting mass spectrum can be compared against extensive libraries (e.g., NIST) for unambiguous compound identification. omicsonline.org

Interactive Table 2: Comparison of LC-MS and GC-MS for Bioanalysis

| Feature | LC-MS | GC-MS |

| Analyte Suitability | Polar, non-volatile, thermally labile compounds | Volatile, semi-volatile, thermally stable compounds |

| Sample State | Liquid | Gas/Vapor |

| Ionization | Soft ionization (e.g., ESI, APCI) | Hard ionization (e.g., EI) and soft ionization (CI) |

| Molecular Ion | Typically preserved | Often fragmented, may not be visible with EI |

| Library Matching | Less common, depends on fragmentation | Standardized libraries (NIST) available for EI |

| Derivatization | Not usually required | Often required for polar or non-volatile analytes |

Confirming that a drug binds to its intended protein target within a cell is a critical step in drug development. nih.govnih.gov Quantitative mass spectrometry is a key technology in methods designed to measure this "target engagement." One of the most prominent approaches is the Cellular Thermal Shift Assay (CETSA). nih.govmdpi.com

The principle of CETSA is that when a drug binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation. nih.govmdpi.com In a typical mass spectrometry-based CETSA experiment, intact cells are treated with the compound (e.g., this compound) or a vehicle control and then heated to various temperatures. researchgate.net After cell lysis, the aggregated (denatured) proteins are removed by centrifugation, and the amount of soluble protein remaining is quantified using mass spectrometry. researchgate.net A drug-induced shift in the protein's melting curve indicates target engagement. nih.gov Targeted proteomic techniques, such as Parallel Reaction Monitoring (PRM), can be used to precisely and sensitively quantify the target protein across different temperatures, providing robust evidence of drug binding in a physiologically relevant environment. nih.govyale.edu

Spectroscopic Methods for Structural Insights in Biological Contexts

While chromatography and mass spectrometry are excellent for separation, identification, and quantification, spectroscopic methods are unparalleled for providing detailed structural information about a molecule. A complete chemical and physicochemical characterization of a compound like this compound would rely heavily on these techniques. youtube.com Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the complete atomic structure of a compound in solution, while Fourier-Transform Infrared (FTIR) spectroscopy is used to identify specific functional groups within the molecule. These techniques are crucial for confirming the identity and purity of a compound standard and for identifying its metabolites by comparing their spectra to that of the parent drug.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution Studies

Solution-state NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and dynamics of molecules in solution. This method is invaluable for characterizing this compound and its interactions with biological macromolecules under conditions that mimic the physiological environment.

Principles and Applications: By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR spectroscopy can reveal the precise arrangement of atoms within the this compound molecule. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish through-bond and through-space correlations between different atoms, aiding in the complete assignment of the molecule's complex structure.

Furthermore, solution NMR is instrumental in studying the binding of this compound to its biological targets, such as proteins or nucleic acids. Techniques like chemical shift perturbation (CSP) mapping and saturation transfer difference (STD) NMR can identify the specific binding site on the target macromolecule and determine the binding affinity. These studies provide critical insights into the mechanism of action of this compound at a molecular level.

Hypothetical ¹H NMR Data for this compound: While specific experimental data for this compound is not publicly available, the following table represents a hypothetical set of ¹H NMR chemical shifts that could be observed for a molecule with a complex aromatic and aliphatic structure, which is typical for compounds with the NSC designation.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Aromatic Protons |

| 7.42 | t | 2H | Aromatic Protons |

| 7.28 | t | 1H | Aromatic Proton |

| 4.15 | q | 2H | Methylene Protons |

| 2.50 | s | 3H | Methyl Protons |

| 1.25 | t | 3H | Methyl Protons |

UV-Visible Spectroscopy Applications

UV-Visible spectroscopy is a widely used technique for the quantitative analysis and characterization of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, this technique can be used to determine its concentration in biological fluids and to study its electronic properties.

Quantitative Analysis and Binding Studies: The Beer-Lambert law provides the basis for the quantitative application of UV-Vis spectroscopy. By measuring the absorbance of a solution containing this compound at a specific wavelength (λmax), its concentration can be accurately determined. This is particularly useful in pharmacokinetic studies to monitor the levels of the compound in biological samples like plasma or urine over time.

UV-Vis spectroscopy can also be employed to study the binding of this compound to biological targets. Changes in the absorption spectrum of the compound or the target molecule upon binding, such as a shift in the λmax or a change in molar absorptivity, can provide information about the formation and stoichiometry of the resulting complex.

Hypothetical UV-Visible Spectral Data for this compound: The following table presents hypothetical UV-Visible absorption data for this compound, which would be characteristic of a compound with conjugated electronic systems.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Ethanol | 280 | 15,000 |

| Methanol | 282 | 14,800 |

| Water | 275 | 16,200 |

Advanced Techniques for Complex Biological Sample Analysis

The analysis of this compound in complex biological matrices such as blood, plasma, or tissue homogenates presents significant challenges due to the presence of numerous interfering substances. Advanced analytical techniques are often required to achieve the necessary sensitivity and selectivity for accurate quantification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. This is the method of choice for quantifying low concentrations of drugs and their metabolites in biological samples. An appropriate chromatographic method would be developed to separate this compound from matrix components, followed by detection using a mass spectrometer, often a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for enhanced specificity.

Capillary Electrophoresis (CE): Capillary electrophoresis is another high-resolution separation technique that can be used for the analysis of this compound in biological fluids. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. Coupling CE with a sensitive detector, such as a diode array detector or a mass spectrometer, would provide a robust method for the analysis of this compound.

These advanced methodologies are essential for obtaining reliable and accurate data on the behavior of this compound in biological systems, which is fundamental for its development as a potential therapeutic agent.

Research Challenges and Future Perspectives in Nsc308848 Investigation

Overcoming Challenges in Target Deconvolution for NSC308848 as a Phenotypic Hit

Phenotypic screening is a powerful strategy for discovering compounds that induce a desired effect in a disease-relevant cellular model. criver.comyoutube.com However, a primary challenge with hits like this compound that emerge from this approach is the subsequent identification of the molecular target or targets responsible for the observed phenotype. criver.comnih.gov This process, known as target deconvolution, is a critical yet difficult step in understanding a compound's mechanism of action. nih.govnih.gov

Traditional target deconvolution methods, such as affinity chromatography, have notable limitations. These techniques often operate under conditions far removed from the biological environment of the initial screen and struggle to differentiate between specific, intended targets and non-specific off-target binding. criver.com Furthermore, immobilizing a compound on a solid support can present technical challenges and may compromise its ability to identify certain classes of proteins, like cell surface receptors or intracellular kinases. criver.com

To overcome these obstacles for a compound like this compound, modern chemical proteomics approaches are essential. nih.gov These methods offer more sophisticated ways to pinpoint drug-protein interactions within a more biologically relevant context.

Key Target Deconvolution Strategies:

Affinity Purification-Mass Spectrometry (AP-MS): This is a widely used technique where a derivative of the hit compound is immobilized to isolate its binding partners from a complex cellular proteome. nih.gov

Photoaffinity Labeling (PAL): PAL involves modifying the compound with a photoreactive group that, upon UV irradiation, covalently crosslinks to its target proteins, enabling their identification. nih.gov

Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that measures the change in thermal stability of proteins upon ligand binding. nih.govdrughunter.com It can be performed in living cells and is suitable for reversible binders, offering a significant advantage by not requiring any chemical modification of the compound. drughunter.com

Activity-Based Protein Profiling (ABPP): This approach uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems, making it a powerful tool for identifying targets within specific enzyme classes. nih.gov

Capture Compound Mass Spectrometry (CCMS): This advanced technology utilizes trifunctional molecules that combine reversible binding with cross-linking to capture, isolate, and identify targets with high sensitivity, even for low-abundance proteins in living cells. criver.com

| Deconvolution Method | Principle | Key Advantage | Primary Challenge |

| Affinity Chromatography | Compound is immobilized on a solid support to "pull down" binding proteins from a cell lysate. nih.gov | Widely used and established technique. | Can be decoupled from biological conditions; potential for non-specific binding. criver.com |

| Photoaffinity Labeling (PAL) | A photoreactive group on the compound forms a covalent bond with the target upon UV light activation. nih.gov | Creates a stable, covalent link, aiding in target identification. | Requires chemical modification that may alter compound activity. |

| Cellular Thermal Shift Assay (CETSA) | Target proteins are stabilized against heat denaturation upon compound binding. nih.govdrughunter.com | Label-free (no compound modification needed); can be used in live cells. drughunter.com | Not all protein binding results in a measurable thermal shift. |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to covalently label active sites of specific enzyme families. nih.gov | Provides functional information about the target enzyme's activity state. | Limited to enzyme classes with suitable reactive probes. |

Strategies for Developing Highly Selective this compound-Based Chemical Probes

A critical step in advancing the study of this compound is the development of a high-quality chemical probe. A chemical probe is a potent and selective small molecule designed to engage a specific target, enabling the dissection of its biological function. biorxiv.org The development process is an intensive undertaking that involves optimizing the initial hit compound to maximize its specificity and utility as a research tool.

The primary goal is to tune the selectivity of the probe, ensuring it interacts powerfully with the intended target while minimizing engagement with other proteins, which could confound experimental results. researchgate.netnih.gov This is typically achieved through an extensive structure-activity relationship (SAR) campaign, where chemists systematically modify the compound's structure to improve its pharmacological properties. biorxiv.org

A key strategy is the use of ligand selection, which allows for the rapid customization of a chemical probe scaffold to achieve active site specificity for a protein of interest. nih.gov This approach involves screening diverse ligand structures to find the optimal fit for the target, which can significantly enhance both efficacy and selectivity. nih.gov The development of activity-based probes (ABPs), which often contain a reactive electrophile, has been particularly effective for certain enzyme families like serine hydrolases. researchgate.netnih.gov

Furthermore, the development of a structurally related but biologically inactive negative control compound is crucial. biorxiv.org This control molecule allows researchers to distinguish the on-target effects of the probe from any non-specific or off-target effects, adding rigor to the experimental findings.

| Strategy | Description | Objective |

| Structure-Activity Relationship (SAR) Campaign | Systematic chemical modification of the hit compound to analyze how changes in structure affect biological activity. biorxiv.org | Enhance potency for the primary target and reduce affinity for off-targets. |

| Ligand Space Tuning | Screening diverse ligand structures to rapidly customize a probe for a specific target's active site. nih.gov | Achieve high efficacy and active site specificity. |

| Incorporation of Reactive Groups | Introduction of specific electrophiles or photoreactive moieties to create covalent or cross-linking probes (e.g., ABPP, PAL). nih.govnih.gov | Enable covalent target labeling for easier identification and functional studies. |

| Development of a Negative Control | Synthesis of a close structural analog of the probe that is inactive against the target. biorxiv.org | Provide a crucial experimental control to differentiate on-target from off-target effects. |

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Activity

To gain a holistic understanding of the biological impact of this compound, it is essential to look beyond a single target and analyze its effects at a systems level. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the cellular perturbations caused by the compound. nih.govresearchgate.net This approach helps to bridge the gap from a molecular interaction (genotype) to a cellular outcome (phenotype). nih.gov

By treating a biological system with this compound and subsequently analyzing changes across different molecular layers, researchers can build a detailed profile of its activity. scispace.com For instance, transcriptomics (measuring mRNA levels) can reveal which gene expression pathways are activated or suppressed, while proteomics (measuring protein levels) can confirm whether these changes are reflected at the protein level and identify post-translational modifications. nih.gov

Several computational strategies are employed to integrate these diverse and complex datasets. frontiersin.org Network-based analyses can map the interconnected pathways affected by the compound, while statistical and model-based integration methods can identify the most significant molecular changes. nih.govscispace.com Ultimately, a multi-omics approach can help elucidate the mechanism of action, identify potential biomarkers of compound activity, and uncover unexpected off-target effects. nih.gov

Emerging Technologies and Methodologies for Advancing this compound Research

The pace of research into compounds like this compound is heavily influenced by the availability of advanced technologies and methodologies. researchgate.net Several emerging fields hold significant promise for accelerating the investigation from target deconvolution to mechanistic understanding. nih.govnih.gov

Key Emerging Technologies:

Artificial Intelligence (AI) and Machine Learning: AI algorithms are increasingly being used to analyze large and complex biological datasets, including those from omics studies. georgetown.edunih.gov These technologies can identify complex patterns, predict potential drug targets, and build models of a compound's activity, significantly speeding up data interpretation. nih.gov

Advanced Mass Spectrometry (MS): Next-generation MS technologies have revolutionized proteomics. nih.gov Techniques like thermal proteome profiling (TPP), a derivative of CETSA, allow for large-scale, unbiased screening of drug-target interactions in their native cellular environment. nih.govnih.gov

High-Throughput Screening and Automation: Advances in automation and high-throughput screening (HTS) enable the rapid testing of compounds against vast libraries of targets or in various cellular models. nih.gov This technology is crucial for SAR studies and for profiling the selectivity of chemical probes.

3-D Tissue Bioprinting and Organoids: The development of more physiologically relevant in vitro models, such as 3-D bioprinted tissues and patient-derived organoids, allows for more accurate testing of a compound's efficacy and effects. nih.gov These models better mimic the complexity of human tissues compared to traditional 2-D cell cultures.

Novel Cellular Imaging Systems: Advanced microscopy techniques, including those that combine atomic force microscopy (AFM) with optical and electrochemical modes, provide high-resolution topological and biochemical information about cellular responses to a compound in real-time. nih.gov

| Technology/Methodology | Application in this compound Research | Potential Impact |

| Artificial Intelligence (AI) | Analysis of multi-omics data; prediction of off-targets; modeling of biological pathways. nih.gov | Accelerates data analysis and hypothesis generation. |

| Advanced Mass Spectrometry | High-throughput and sensitive target identification (e.g., TPP); deep proteome profiling. nih.govnih.gov | Enables more accurate and comprehensive target deconvolution. |

| 3-D Bioprinting/Organoids | Testing this compound activity in more physiologically relevant cellular models. nih.gov | Improves the predictive value of preclinical studies. |

| Advanced Cellular Imaging | Real-time visualization of cellular responses to this compound at high resolution. nih.gov | Provides deeper mechanistic insights into the compound's mode of action. |

Collaborative Research Frameworks for Advancing NSC Compound Studies

The study of compounds from large public libraries, such as the collection maintained by the National Cancer Institute (NCI) from which many NSC compounds originate, is often accelerated through collaborative efforts. Addressing the complex challenges associated with drug discovery and chemical probe development requires a multidisciplinary approach that brings together experts from various fields. nih.gov

Establishing effective cross-sector collaborative frameworks is essential for success. nih.govnih.gov Such frameworks are built on clear communication, shared resources, and a common vision among partners, which can include academic institutions, government agencies, and private industry. nih.gov Organizations like the National Center for Advancing Translational Sciences (NCATS) exemplify this collaborative spirit by actively seeking research partners to provide access to state-of-the-art facilities, highly skilled scientific teams, and innovative technologies. nih.gov These partnerships are designed to maximize efficiency and accelerate the translation of preclinical discoveries. nih.gov

For NSC compounds, these collaborations are vital. They facilitate the sharing of data and expertise, prevent the duplication of efforts, and create a synergistic environment where the collective knowledge of the scientific community can be leveraged to more rapidly understand the therapeutic potential and biological mechanisms of compounds like this compound.

Q & A

Q. What is the proposed mechanism of NSC308848 in inhibiting Myc-driven oncogenesis?

this compound reduces Myc protein levels in a dose-dependent manner, as observed in p493 B-cell and HL-60 models. However, its exact mechanism—whether through transcriptional interference, enhanced proteasomal degradation, or disruption of Myc-Max-DNA binding—remains unresolved. Key methodologies to clarify this include:

- Electrophoretic Mobility Shift Assays (EMSA) to test disruption of Myc-Max-DNA interactions .

- Surface Plasmon Resonance (SPR) for quantifying binding kinetics between this compound and Myc/Max dimers .

- Protein stability assays (e.g., cycloheximide chase) to distinguish transcriptional vs. post-translational effects .

Q. How does this compound differ mechanistically from other Myc inhibitors like MYRA-A?

Unlike MYRA-A, which targets Myc-Max dimerization, this compound reduces Myc protein levels and exhibits off-target effects on transcription factors like p53. Comparative approaches include:

- Co-immunoprecipitation (Co-IP) to assess Myc-Max dissociation .

- Transcriptomic profiling (RNA-seq) to identify differential gene regulation patterns between inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's apoptotic efficacy across cell lines?

this compound induces apoptosis in Myc-overexpressing cells (e.g., HL-60, Tet21N) but shows variable potency in MYCN-driven neuroblastoma models. To address this:

Q. What experimental strategies mitigate this compound's off-target effects on non-Myc transcription factors?

this compound inhibits p53 and other transcription factors, complicating therapeutic specificity. Methodological solutions include:

Q. How can contradictory data on this compound's impact on Myc protein stability be reconciled?

While this compound reduces Myc levels in some models (e.g., HL-60), it does not destabilize N-Myc in others. Investigative steps:

- Ubiquitination assays to test proteasomal degradation involvement .

- Pulse-chase experiments with radiolabeled Myc to track turnover rates .

- Cross-species validation in Myc-transgenic murine models to assess conservation .

Methodological Guidance for Data Contradiction Analysis

Q. What frameworks are recommended for analyzing conflicting results in this compound studies?

Adopt a systematic contradiction analysis approach:

- Triangulate data across assays (e.g., EMSA, SPR, apoptosis assays) to confirm target engagement .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .

- Leverage computational modeling (e.g., molecular docking) to predict this compound binding sites and infer mechanism .

Experimental Design Considerations

Q. How should researchers optimize in vitro models for this compound efficacy testing?

- Use isogenic cell lines with inducible Myc overexpression (e.g., Tet21N) to isolate Myc-specific effects .

- Include negative controls (e.g., Myc-null cells) to validate on-target activity .

- Employ 3D organoid cultures to mimic tumor microenvironments and improve translational relevance .

Critical Gaps for Future Research

- Structural basis of this compound-Myc interaction : Cryo-EM or X-ray crystallography to resolve binding epitopes .

- In vivo pharmacokinetics : Assess bioavailability and tissue penetration in Myc-driven xenografts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.